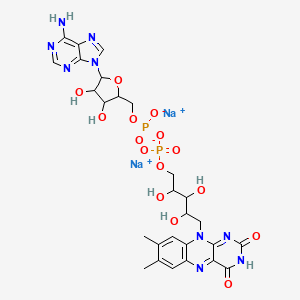
FAD-Na2;FAD sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Flavin adenine dinucleotide disodium salt can be synthesized through the phosphorylation of riboflavin (vitamin B2) followed by the adenylation of the resulting flavin mononucleotide (FMN). The reaction typically involves the use of phosphorylating agents and adenylating reagents under controlled conditions .
Industrial Production Methods
Industrial production of flavin adenine dinucleotide disodium salt involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are capable of overproducing riboflavin, which is then converted to flavin mononucleotide and subsequently to flavin adenine dinucleotide .
Analyse Chemischer Reaktionen
Types of Reactions
Flavin adenine dinucleotide disodium salt undergoes several types of reactions, primarily redox reactions. It can be reduced to flavin adenine dinucleotide dihydro (FADH2) and oxidized back to flavin adenine dinucleotide (FAD) during various metabolic processes .
Common Reagents and Conditions
Common reagents used in the reactions involving flavin adenine dinucleotide disodium salt include nicotinamide adenine dinucleotide phosphate (NADPH) and other electron donors. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .
Major Products
The major products formed from the redox reactions of flavin adenine dinucleotide disodium salt include flavin adenine dinucleotide dihydro (FADH2) and reactive oxygen species (ROS) when it acts as an electron carrier .
Wissenschaftliche Forschungsanwendungen
Flavin adenine dinucleotide disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a redox cofactor in various enzymatic reactions, facilitating electron transfer processes.
Medicine: It is involved in the study of metabolic disorders and mitochondrial dysfunctions.
Industry: It is used in the production of riboflavin-enriched food products and dietary supplements.
Wirkmechanismus
Flavin adenine dinucleotide disodium salt exerts its effects by acting as an electron carrier in redox reactions. It facilitates the transfer of electrons from one molecule to another, thereby participating in various metabolic pathways. The molecular targets include enzymes such as succinate dehydrogenase and α-ketoglutarate dehydrogenase, which are involved in the citric acid cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavin mononucleotide (FMN): Another flavin cofactor involved in redox reactions.
Nicotinamide adenine dinucleotide (NAD): A coenzyme involved in redox reactions, similar to flavin adenine dinucleotide disodium salt but with different structural properties.
Nicotinamide adenine dinucleotide phosphate (NADP): Similar to nicotinamide adenine dinucleotide but involved in anabolic reactions.
Uniqueness
Flavin adenine dinucleotide disodium salt is unique due to its ability to participate in both one-electron and two-electron transfer reactions, making it versatile in various metabolic processes. Its role as a cofactor in multiple enzymes also distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C27H31N9Na2O15P2 |
|---|---|
Molekulargewicht |
829.5 g/mol |
IUPAC-Name |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |
InChI |
InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2 |
InChI-Schlüssel |
XLRHXNIVIZZOON-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B15286100.png)
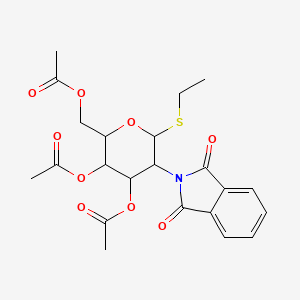
![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)
![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)
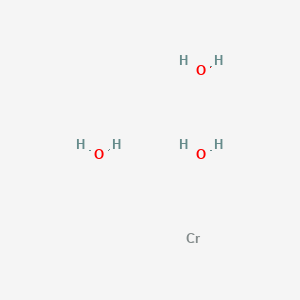
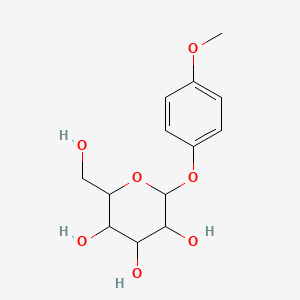
![2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate](/img/structure/B15286145.png)
![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15286147.png)
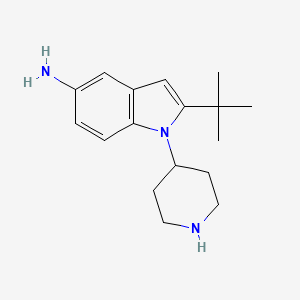
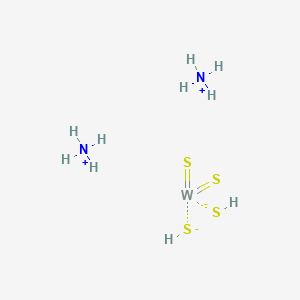
![2-[4-[3-[3-(Cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B15286157.png)
![6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15286167.png)

![[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate](/img/structure/B15286178.png)
